N-Desmethyl imatinib

Descripción

a metabolite of STI-571; structure in first source

metabolite of imatini

Structure

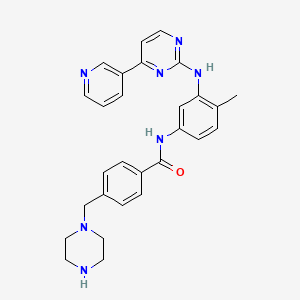

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQYXPHRXIZMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193500 | |

| Record name | CGP-74588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404844-02-6 | |

| Record name | N-Desmethylimatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404844026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-74588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-74588 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GOH0N63QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N-Desmethyl Imatinib

Introduction

N-Desmethyl imatinib (B729), also known by its code CGP74588, is the principal and pharmacologically active metabolite of imatinib (Gleevec®), a cornerstone therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Formed predominantly in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C8), this metabolite plays a significant role in the overall therapeutic effect and pharmacokinetic profile of imatinib. N-Desmethyl imatinib exhibits a similar in vitro potency to its parent compound by inhibiting the Bcr-Abl tyrosine kinase.[3][4] Understanding its synthesis and characterization is crucial for researchers in drug metabolism, pharmacokinetics, and for the development of analytical standards for therapeutic drug monitoring. This guide provides a detailed overview of the synthesis process, experimental protocols, and characterization data for this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity.[5] While specific proprietary methods may vary, a common synthetic approach involves the coupling of key organic intermediates.[5][6] The general strategy focuses on constructing the core benzamide (B126) structure and subsequently attaching the piperazine (B1678402) and pyrimidinyl-pyridine moieties. The key distinction from imatinib synthesis is the use of a piperazine derivative that lacks the N-methyl group.

A plausible synthetic route can be conceptualized as a convergent synthesis involving two primary fragments:

-

Fragment A: 4-(Piperazin-1-ylmethyl)benzoic acid derivative.

-

Fragment B: N-(4-Methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

The final step typically involves an amidation reaction to couple these two fragments.

Experimental Protocol: Conceptual Synthesis

The following protocol outlines a general methodology for the final amidation step to synthesize this compound.

Objective: To couple the carboxylic acid of Fragment A with the aniline (B41778) of Fragment B.

Materials and Reagents:

-

4-(Piperazin-1-ylmethyl)benzoyl chloride (Activated Fragment A)

-

N-(4-Methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Fragment B)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA) or other non-nucleophilic base

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve Fragment B (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at 0°C.

-

In a separate flask, dissolve 4-(piperazin-1-ylmethyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM.

-

Add the solution of the acid chloride dropwise to the solution of Fragment B at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound and for quantification in biological matrices.

Experimental Protocol: HPLC Analysis

-

System: HPLC with UV or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.4 µm).[7]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 55:45, v/v) containing 0.1% formic acid and 0.2% ammonium (B1175870) acetate.[7][8]

-

Flow Rate: Isocratic elution at 0.7 mL/min.[7]

-

Detection: UV detection at 265 nm or 270 nm.[9]

-

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase. For plasma samples, protein precipitation with methanol is a common preparation method.[7]

| Parameter | Typical Value/Condition | Source |

| Column Type | Reverse-Phase C18 | [7] |

| Mobile Phase | Methanol/Water with additives | [7] |

| Flow Rate | 0.7 - 1.0 mL/min | [7] |

| Detection λ | 265 - 270 nm | [9] |

| Linear Range (Plasma) | 3 - 700 ng/mL | [7][10] |

| Quantification Limit (Plasma) | 3 ng/mL | [7][10] |

Table 1: Summary of HPLC parameters for this compound analysis.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used for definitive identification and quantification based on the mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS/MS Analysis

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity.[10]

-

Sample Preparation: Similar to HPLC, with protein precipitation for plasma samples.[7]

| Parameter | Value | Source |

| Molecular Formula | C₂₈H₂₉N₇O | [5] |

| Molecular Weight | 479.58 g/mol | [5] |

| Ionization Mode | ESI+ | [7] |

| MRM Transition | m/z 480 → 394 | [7][10] |

Table 2: Key Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the arrangement of atoms within the molecule. Characteristic shifts in ¹H NMR would confirm the absence of the N-methyl group and the presence of all other structural protons.

| Data Type | Description |

| ¹H NMR | The spectrum would show characteristic aromatic proton signals, signals for the piperazine ring protons, the methylene (B1212753) bridge protons, and the methyl group on the phenyl ring. Crucially, it would lack the singlet peak around 2.5 ppm corresponding to the N-methyl group present in imatinib. |

| ¹³C NMR | The spectrum would confirm the presence of all 28 carbon atoms in their respective chemical environments. |

Table 3: Expected NMR Spectroscopic Data.

Characterization Workflow Diagram

This diagram outlines the process of analytical characterization for the synthesized compound.

Mechanism of Action and Signaling Pathway

This compound, like its parent drug, functions as a potent inhibitor of the Bcr-Abl tyrosine kinase.[4] The Bcr-Abl oncoprotein is a constitutively active kinase that drives the proliferation of cancer cells in CML.[11][12] By binding to the ATP-binding site of the kinase domain, this compound blocks the phosphorylation of downstream substrates.[12][13] This action inhibits multiple signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, ultimately leading to the suppression of cell proliferation and the induction of apoptosis in Bcr-Abl positive cells.[1][14]

Bcr-Abl Signaling Pathway Inhibition

The diagram below illustrates the inhibitory action of this compound on the Bcr-Abl signaling cascade.

Conclusion

This compound is a critically important molecule in the clinical pharmacology of imatinib. Its synthesis, while complex, can be achieved through established organic chemistry principles. Rigorous analytical characterization using HPLC, MS, and NMR is mandatory to ensure the compound's identity and purity for its use as a research tool or an analytical standard. A thorough understanding of its synthesis and properties is indispensable for professionals in drug development and clinical research focused on tyrosine kinase inhibitors.

References

- 1. Interactions of this compound, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openread.academy [openread.academy]

- 3. novartis.com [novartis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS-MS determination of imatinib and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Article | Netherlands Cancer Institute [nki.nl]

- 10. researchgate.net [researchgate.net]

- 11. Bcr-abl signals to desensitize chronic myeloid leukemia cells to IFNα via accelerating the degradation of its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 14. researchgate.net [researchgate.net]

Physicochemical Properties of N-Desmethyl Imatinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl imatinib (B729), also known as Norimatinib or CGP74588, is the major and pharmacologically active metabolite of imatinib, a cornerstone in the targeted therapy of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Imatinib and its N-desmethyl metabolite function as potent and selective inhibitors of a specific subset of protein tyrosine kinases, including BCR-ABL, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR). The therapeutic efficacy of imatinib is, in part, attributed to the activity of N-Desmethyl imatinib. A thorough understanding of the physicochemical properties of this active metabolite is paramount for optimizing drug delivery, predicting pharmacokinetic behavior, and developing novel formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant signaling pathways and experimental workflows.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₉N₇O | [1][2] |

| Molecular Weight | 479.58 g/mol | [1][2] |

| Appearance | Off-white to pale yellow powder | [3] |

| Solubility | ||

| In Vitro | ||

| DMSO | ~100 mg/mL (~208.52 mM) | [4] |

| DMF | 16 mg/mL | [5] |

| Ethanol | 0.20 mg/mL | [5] |

| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [5] |

| In Vivo Formulation | ≥ 2.5 mg/mL (5.21 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [4] |

| Predicted Water Solubility | 0.00665 mg/mL | DrugBank |

| Predicted logP | 3.16 | ALOGPS |

| Predicted pKa (Strongest Acidic) | 12.69 | Chemaxon |

| Predicted pKa (Strongest Basic) | 9.23 | Chemaxon |

| Crystal Structure | No experimental data found for this compound. Imatinib mesylate, the parent drug, is known to exist in multiple polymorphic forms, most notably the α and β forms.[6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound are crucial for obtaining reliable and reproducible data. The following sections outline standard experimental protocols.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, buffers of different pH, organic solvents).

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the liquid phase by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

References

- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imatinib metabolite this compound | N-demethylated metabolite of Imatinib | CAS# 404844-02-6 |BCR-ABL inhibitor | chronic myelogenous leukemia (CML)| InvivoChem [invivochem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. creative-bioarray.com [creative-bioarray.com]

In Vitro Mechanism of Action of N-Desmethyl Imatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl imatinib (B729), also known as CGP74588, is the major and pharmacologically active metabolite of imatinib, a cornerstone in targeted cancer therapy.[1][2] Like its parent compound, N-Desmethyl imatinib functions as a potent and selective tyrosine kinase inhibitor. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its biochemical and cellular effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this compound.

Core Mechanism of Action

This compound exerts its therapeutic effects by targeting the ATP-binding site of specific tyrosine kinases.[1] By competitively inhibiting the binding of ATP, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that drive cellular proliferation and survival in susceptible cancer cells. The primary targets of this compound include the Bcr-Abl fusion protein, c-Kit, and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][3]

Data Presentation: Quantitative Analysis of Kinase Inhibition

| Kinase Target | Compound | Assay Type | IC50 (nM) | Reference(s) |

| Bcr-Abl | This compound | Cell-Free | 38 | [1][2] |

| Bcr-Abl | Imatinib | Cell-Free | 38 | [1] |

| c-Kit | This compound | - | Data not available | |

| c-Kit | Imatinib | Cell-Free | ~100 | [4] |

| PDGFR | This compound | - | Data not available | |

| PDGFR | Imatinib | Cell-Free | ~100 | [4] |

Disclaimer: The IC50 values for c-Kit and PDGFR are for the parent compound, imatinib, and are provided as a reference due to the lack of specific public data for this compound.

Signaling Pathway Inhibition

This compound disrupts key signaling pathways implicated in oncogenesis. Below are diagrams illustrating the points of inhibition within the Bcr-Abl, c-Kit, and PDGFR signaling cascades.

Bcr-Abl Signaling Pathway

// Nodes BCR_ABL [label="Bcr-Abl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NDI [label="N-Desmethyl\nimatinib", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GRB2_SOS [label="Grb2/Sos", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRKL [label="CrkL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NDI -> BCR_ABL [label="Inhibits", fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; BCR_ABL -> GRB2_SOS; BCR_ABL -> STAT5; BCR_ABL -> PI3K; BCR_ABL -> CRKL [label="Phosphorylates"]; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; STAT5 -> Proliferation; AKT -> Proliferation; }

Caption: Inhibition of the Bcr-Abl signaling pathway by this compound.

c-Kit Signaling Pathway

// Nodes SCF [label="SCF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; c_Kit [label="c-Kit Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NDI [label="N-Desmethyl\nimatinib", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SCF -> c_Kit [label="Binds & Activates"]; NDI -> c_Kit [label="Inhibits", fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; c_Kit -> PI3K; c_Kit -> RAS; c_Kit -> STAT3; PI3K -> AKT; RAS -> RAF; RAF -> MEK; MEK -> ERK; AKT -> Proliferation; ERK -> Proliferation; STAT3 -> Proliferation; }

Caption: Inhibition of the c-Kit signaling pathway by this compound.

PDGFR Signaling Pathway

// Nodes PDGF [label="PDGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDGFR [label="PDGF Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NDI [label="N-Desmethyl\nimatinib", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Migration", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PDGF -> PDGFR [label="Binds & Activates"]; NDI -> PDGFR [label="Inhibits", fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; PDGFR -> PI3K; PDGFR -> RAS; PDGFR -> PLCg; PI3K -> AKT; RAS -> RAF; RAF -> MEK; MEK -> ERK; AKT -> Proliferation; ERK -> Proliferation; PLCg -> Proliferation; }

Caption: Inhibition of the PDGFR signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.

In Vitro Bcr-Abl Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of Bcr-Abl.

-

Materials:

-

Recombinant Bcr-Abl kinase

-

Biotinylated peptide substrate (e.g., Abltide)

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

Streptavidin-coated plates

-

Phospho-specific antibody (anti-phosphotyrosine)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add recombinant Bcr-Abl kinase and the biotinylated peptide substrate to the wells of a microplate.

-

Add the this compound dilutions to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add a phospho-specific antibody and incubate.

-

Wash the plate and add an HRP-conjugated secondary antibody.

-

After a final wash, add a chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the viability and proliferation of Bcr-Abl-positive cells, such as the K562 cell line.

-

Materials:

-

K562 cells (or other relevant cell line)

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

-

Procedure:

-

Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis of CrkL Phosphorylation

This method is used to confirm the inhibition of Bcr-Abl kinase activity within cells by measuring the phosphorylation status of its downstream substrate, CrkL.

-

Materials:

-

K562 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CrkL (p-CrkL) and anti-total-CrkL

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Treat K562 cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against p-CrkL.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total CrkL to serve as a loading control.

-

Quantify the band intensities to determine the relative levels of p-CrkL to total CrkL.

-

Conclusion

This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase, exhibiting in vitro activity comparable to its parent compound, imatinib. Its mechanism of action involves the direct inhibition of kinase activity, leading to the suppression of downstream signaling pathways that are crucial for the proliferation and survival of cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other tyrosine kinase inhibitors in a preclinical setting. Further research to delineate its inhibitory profile against a broader range of kinases will provide a more complete understanding of its therapeutic potential and off-target effects.

References

N-Desmethyl Imatinib: A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl imatinib (B729), also known as CGP74588, is the principal and pharmacologically active metabolite of the groundbreaking tyrosine kinase inhibitor, imatinib. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying N-Desmethyl imatinib. It details its pharmacokinetic and pharmacodynamic profiles, outlines key experimental methodologies for its study, and visualizes its mechanism of action within relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer research.

Discovery and History

The discovery of this compound is intrinsically linked to the development of its parent compound, imatinib (Gleevec®). Imatinib was rationally designed to inhibit the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML). During the extensive preclinical and clinical development of imatinib, metabolic studies were conducted to understand its biotransformation in the body. These investigations revealed that imatinib is primarily metabolized in the liver by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 being the major contributor.[1][2]

The most significant product of this metabolism was identified as the N-demethylated derivative of the piperazine (B1678402) ring, which was named this compound. Further pharmacological studies demonstrated that this metabolite was not an inactive byproduct but retained significant biological activity, exhibiting an in vitro potency comparable to that of imatinib in inhibiting the Bcr-Abl kinase.[3] This discovery was significant as it indicated that the therapeutic effect of imatinib administration is a combination of the parent drug and its active metabolite. The plasma area under the curve (AUC) for this compound is approximately 15% of the AUC for imatinib, highlighting its substantial contribution to the overall clinical efficacy.

Chemical Synthesis

The synthesis of this compound can be approached through several synthetic routes, often adapting the established synthesis of imatinib. A common strategy involves the coupling of key intermediates. While specific proprietary methods may vary, a representative synthesis is outlined below.

A plausible synthetic route begins with the alkylation of 2-acetylpyridine (B122185) with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine.[4] This intermediate then undergoes cyclization with a guanidine (B92328) derivative to form the pyrimidine (B1678525) ring. Subsequent reaction with a nitrotoluene fragment via a Ullmann-type condensation, followed by reduction of the nitro group, yields a key amine intermediate. This amine is then acylated with 4-(chloromethyl)benzoyl chloride. The final step involves the nucleophilic substitution of the chlorine atom with piperazine (in contrast to N-methylpiperazine used for imatinib synthesis) to yield this compound.

Pharmacological Profile

Pharmacodynamics

This compound, like its parent compound, is a potent inhibitor of several tyrosine kinases. Its primary targets include the Bcr-Abl fusion protein, c-Kit, and the Platelet-Derived Growth Factor Receptor (PDGFR).[5][6][7] It exerts its inhibitory effect by competing with ATP for its binding site on the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

Table 1: In Vitro Inhibitory Activity of this compound and Imatinib

| Kinase Target | This compound IC50 | Imatinib IC50 | Reference(s) |

| Bcr-Abl | Comparable to Imatinib | ~38 nM (v-Abl) | [3][8] |

| c-Kit | Not explicitly detailed but considered active | ~100 nM | [6][9] |

| PDGFR | Not explicitly detailed but considered active | ~100 nM | [6][9] |

Pharmacokinetics

This compound is formed in the liver and circulates in the plasma. Its pharmacokinetic profile is characterized by a longer elimination half-life compared to imatinib.

Table 2: Human Pharmacokinetic Parameters of Imatinib and this compound

| Parameter | Imatinib | This compound | Reference(s) |

| Cmax (ng/mL) | 1900 ± 350 (400 mg dose) | ~15% of Imatinib Cmax | [3] |

| Tmax (hr) | ~3 | ~3 | [3] |

| AUC (ng·hr/mL) | 24800 ± 7400 (400 mg dose) | ~15% of Imatinib AUC | [2][10] |

| Elimination Half-life (hr) | ~18 | ~40 | [2] |

Note: Values are approximate and can vary based on patient population and study design.

Signaling Pathways

This compound's therapeutic effect stems from its ability to inhibit the Bcr-Abl signaling cascade. The constitutively active Bcr-Abl tyrosine kinase activates a complex network of downstream signaling pathways that drive the malignant phenotype in CML. These include the Ras/Raf/MEK/ERK pathway, the PI3K/Akt/mTOR pathway, and the JAK/STAT pathway.[11][12][13][14][15] Inhibition of Bcr-Abl by this compound blocks these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Prediction for Plasma Trough Concentration and Optimal Dosing of Imatinib under Multiple Clinical Situations Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | Bcr-Abl | c-Kit | Drug Metabolite | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Imatinib mesylate | Abl Kinase Inhibitors: R&D Systems [rndsystems.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

N-Desmethyl Imatinib: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl imatinib (B729), also known as CGP74588, is the principal active metabolite of the groundbreaking tyrosine kinase inhibitor, imatinib. Formed through cytochrome P450-mediated demethylation of imatinib, this metabolite demonstrates a comparable in vitro potency and selectivity profile to its parent compound, targeting key kinases implicated in various malignancies. This technical guide provides an in-depth overview of the biological activity of N-Desmethyl imatinib, complete with detailed experimental protocols and data presented for comparative analysis, to aid researchers in its further investigation and potential therapeutic applications.

Quantitative Biological Activity

This compound shares the primary target of its parent compound, the Bcr-Abl tyrosine kinase, which is the hallmark of chronic myeloid leukemia (CML). In vitro studies have demonstrated that this compound exhibits equivalent potency to imatinib in inhibiting Bcr-Abl kinase activity. While specific IC50 values for this compound against other known targets of imatinib, such as c-Kit and PDGFR, are not extensively reported in publicly available literature, the consistent observation of its similar potency to imatinib suggests a comparable inhibitory profile.

For comparative purposes, the table below summarizes the known IC50 values for both this compound and imatinib against their key kinase targets.

| Compound | Target | IC50 Value (in vitro) | Notes |

| This compound | Bcr-Abl | 38 nM [1] | Demonstrates equivalent potency to the parent compound against the primary target in CML. |

| Imatinib | Bcr-Abl | 38 nM[1] | The parent drug, for reference. |

| Imatinib | c-Kit | 0.1 µM | A key target in gastrointestinal stromal tumors (GIST). This compound is expected to have similar activity. |

| Imatinib | PDGFR | 0.1 µM | Platelet-Derived Growth Factor Receptor, a target in various solid tumors. This compound is expected to have similar activity. |

| Imatinib | v-Abl | 0.6 µM | Viral Abl oncogene. |

Signaling Pathways

This compound, like imatinib, exerts its therapeutic effects by inhibiting the constitutive kinase activity of Bcr-Abl. This inhibition blocks the phosphorylation of downstream substrates, thereby interrupting multiple signaling pathways crucial for the proliferation and survival of cancer cells. The primary pathways affected include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. The ultimate consequence of this signaling blockade is the induction of apoptosis and cell cycle arrest in Bcr-Abl-positive cells.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific tyrosine kinase (e.g., Bcr-Abl, c-Kit, PDGFR).

Materials:

-

Recombinant human kinase (e.g., Abl, c-Kit, or PDGFR)

-

Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-33P]-ATP

-

This compound (serial dilutions in DMSO)

-

Stop solution (e.g., phosphoric acid)

-

Filter membrane for capturing phosphorylated substrate

-

Scintillation counter

Procedure:

-

Prepare Reagents:

-

Dilute the recombinant kinase to a working concentration in kinase buffer.

-

Prepare a solution of the peptide substrate in kinase buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Set up Kinase Reaction:

-

In a microplate, combine the kinase, peptide substrate, and a specific concentration of this compound.

-

Include a control reaction with DMSO instead of the inhibitor.

-

-

Initiate Reaction:

-

Add [γ-33P]-ATP to each well to start the kinase reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 10-20 minutes).

-

-

Stop Reaction and Detect Phosphorylation:

-

Terminate the reaction by adding the stop solution.

-

Transfer the reaction mixture to the filter membrane, which will capture the phosphorylated substrate.

-

Wash the membrane to remove any unincorporated [γ-33P]-ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Target cancer cell line (e.g., K562 for CML)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight to allow for cell attachment (for adherent cells).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Add the diluted compound to the wells, including a vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value for cell growth inhibition.

-

Conclusion

This compound is a pharmacologically active metabolite of imatinib that retains potent inhibitory activity against Bcr-Abl and likely other key tyrosine kinases. Its biological activity profile makes it an important molecule to consider in the context of imatinib's overall efficacy and in the development of new therapeutic strategies. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the biological and pharmacological properties of this compound.

References

Chemical structure and properties of N-Desmethyl imatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl imatinib (B729), also known by its synonyms Norimatinib and CGP74588, is the principal and pharmacologically active metabolite of imatinib, a cornerstone in targeted cancer therapy. As a potent inhibitor of the Bcr-Abl tyrosine kinase, N-Desmethyl imatinib plays a significant role in the overall efficacy and therapeutic monitoring of imatinib treatment in conditions such as Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, synthesis, and analytical methodologies for this compound, tailored for professionals in drug discovery and development.

Chemical Structure and Identifiers

This compound is structurally analogous to its parent compound, imatinib, differing by the absence of a methyl group on the piperazine (B1678402) ring. This subtle modification has implications for its pharmacokinetic and pharmacodynamic profile.

| Identifier | Value |

| IUPAC Name | N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide |

| Synonyms | Norimatinib, CGP74588, N-Desmethyl Gleevec, STI-509-00 |

| CAS Number | 404844-02-6[1][2][3] |

| Molecular Formula | C₂₈H₂₉N₇O[1][2][3] |

| Molecular Weight | 479.58 g/mol [1][3] |

| SMILES String | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5[4] |

| InChI Key | BQQYXPHRXIZMDM-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Melting Point | 99-101°C | --INVALID-LINK-- |

| logP | 3.16 | --INVALID-LINK-- |

| pKa (Strongest Acidic) | 12.69 | --INVALID-LINK-- |

| pKa (Strongest Basic) | 9.23 | --INVALID-LINK-- |

| Solubility | DMF: 16 mg/mL, DMSO: 14 mg/mL, Ethanol: 0.20 mg/mL | --INVALID-LINK-- |

| Appearance | Off-white to pale yellow powder | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Biological and Pharmacological Properties

This compound is not merely an inactive metabolite; it exhibits potent biological activity comparable to its parent drug, imatinib.

| Property | Description |

| Mechanism of Action | This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase, binding to the ATP-binding site of the kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive cellular proliferation and survival in Bcr-Abl-positive cancer cells. It also inhibits other tyrosine kinases such as c-Kit and PDGF-R. |

| In Vitro Potency | The in vitro potency of this compound against the Bcr-Abl kinase is comparable to that of imatinib, with a reported IC₅₀ of 38 nM for both compounds.[4] |

| Metabolism | This compound is the major active metabolite of imatinib in humans. It is formed primarily through demethylation of the piperazine moiety of imatinib, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2C8. |

| Pharmacokinetics | In plasma, the concentration of this compound is typically 10-15% of the parent imatinib levels.[4] Despite its lower concentration, its equipotent activity contributes to the overall therapeutic effect of imatinib. |

| Drug Transport | This compound has been identified as a substrate for the P-glycoprotein (P-gp, ABCB1) efflux transporter. Overexpression of P-gp in cancer cells can lead to reduced intracellular accumulation of the drug and contribute to imatinib resistance. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be conceptually divided into the synthesis of two key intermediates followed by their coupling.

Step 1: Synthesis of 4-(piperazin-1-ylmethyl)benzoyl chloride

-

Reaction: 4-(Chloromethyl)benzoic acid is reacted with piperazine in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., methanol).

-

Work-up: The reaction mixture is filtered, and the solvent is evaporated. The residue is then treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to convert the carboxylic acid to the acid chloride.

-

Purification: The resulting 4-(piperazin-1-ylmethyl)benzoyl chloride is purified by crystallization or chromatography.

Step 2: Synthesis of N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

-

Reaction: 2-Chloro-4-(pyridin-3-yl)pyrimidine is reacted with 4-methyl-3-nitroaniline (B15663) in the presence of a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., DMF or NMP).

-

Reduction: The nitro group of the resulting intermediate is then reduced to an amine using a reducing agent such as hydrogen gas with a palladium catalyst (Pd/C) or sodium dithionite.

-

Purification: The product, N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is purified by crystallization or column chromatography.

Step 3: Final Coupling Reaction

-

Reaction: The two intermediates, 4-(piperazin-1-ylmethyl)benzoyl chloride and N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, are reacted in an inert solvent (e.g., dichloromethane (B109758) or THF) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the final product, this compound.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove impurities. The organic layer is dried and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

HPLC Method for the Quantification of this compound in Human Plasma

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of imatinib and this compound in human plasma.[3]

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of methanol (B129727) (containing the internal standard, e.g., a deuterated analog).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water) in a suitable ratio (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV detection at a specific wavelength (e.g., 265 nm) or by mass spectrometry for higher sensitivity and specificity.

3. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma samples.

-

The concentration of this compound in unknown samples is determined by interpolating their peak area ratios on the calibration curve.

Visualizations

Imatinib Metabolism to this compound

Caption: Metabolic conversion of Imatinib to its active metabolite, this compound.

Bcr-Abl Signaling Pathway and Inhibition by this compound

Caption: Simplified Bcr-Abl signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for the analysis of this compound in plasma samples.

Conclusion

This compound is a critically important active metabolite of imatinib, contributing significantly to its therapeutic effect. A thorough understanding of its chemical and biological properties, as well as robust analytical methods for its quantification, are essential for both preclinical and clinical research. This guide provides a foundational resource for scientists and researchers involved in the development and optimization of tyrosine kinase inhibitors and the broader field of targeted cancer therapy.

References

N-Desmethyl Iatinib: A Comprehensive Technical Guide to the Primary Active Metabolite of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib (B729), a cornerstone in targeted cancer therapy, owes a component of its clinical efficacy to its primary active metabolite, N-desmethyl imatinib (also known as CGP74588 or norimatinib). This technical guide provides an in-depth analysis of this compound, focusing on its pharmacological activity, pharmacokinetic and pharmacodynamic profiles, and its comparative potency against its parent compound. Detailed experimental protocols for the quantification and functional analysis of this compound are presented, alongside visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Imatinib is a potent and selective inhibitor of several tyrosine kinases, most notably BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR), and has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Following oral administration, imatinib is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C8, leading to the formation of its main circulating active metabolite, this compound.[2][3][4] This metabolite is formed through the demethylation of the piperazine (B1678402) moiety of imatinib.[3] While present in plasma at lower concentrations than the parent drug, typically 10-15% of imatinib levels, this compound exhibits a comparable in vitro potency against key target kinases, suggesting a significant contribution to the overall therapeutic effect of imatinib.[3][5] Understanding the distinct pharmacological properties of this compound is therefore crucial for a comprehensive assessment of imatinib's mechanism of action, potential drug-drug interactions, and in the development of next-generation tyrosine kinase inhibitors.

Pharmacological Profile

Mechanism of Action

Like its parent compound, this compound functions as a competitive inhibitor at the ATP-binding site of target tyrosine kinases.[6] By occupying this site, it prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that drive cellular proliferation and survival in cancer cells. The primary targets of both imatinib and this compound are the constitutively active BCR-ABL tyrosine kinase in CML, as well as the receptor tyrosine kinases c-KIT and PDGFR, which are frequently mutated or overexpressed in GIST and other malignancies.[1][3]

In Vitro Potency

This compound has been demonstrated to possess in vitro inhibitory activity against BCR-ABL kinase that is comparable to that of imatinib.[3][5] This equipotency is a critical factor in its designation as a primary active metabolite.

Data Presentation

Comparative In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of imatinib and this compound against their primary kinase targets. This quantitative data highlights the comparable potency of the metabolite to its parent drug.

| Kinase Target | Compound | IC50 (nM) | Assay Type | Reference |

| Bcr-ABL | Imatinib | 38 | Cell-free | [3] |

| Bcr-ABL | This compound | 38 | Cell-free | [3][5] |

| c-Kit | Imatinib | 100 | Cell-free | [7] |

| PDGFR | Imatinib | 100 | Cell-free | [7] |

| v-Abl | Imatinib | 600 | Cell-free | [7] |

Pharmacokinetic Parameters

The table below provides a summary of key pharmacokinetic parameters for both imatinib and its N-desmethyl metabolite.

| Parameter | Imatinib | This compound | Reference |

| Bioavailability | >90% | - | [1] |

| Tmax (hours) | 2-4 | - | [3] |

| Protein Binding | ~95% | - | [8] |

| Metabolism | Hepatic (CYP3A4, CYP2C8) | Hepatic | [2][3][4] |

| Elimination Half-life (hours) | ~18 | ~40 | [8] |

Experimental Protocols

Quantification of Imatinib and this compound in Human Plasma by HPLC-UV

This protocol outlines a method for the simultaneous quantification of imatinib and this compound in human plasma, adapted from validated published methods.[8][9]

4.1.1. Materials and Reagents

-

Imatinib and this compound analytical standards

-

Internal standard (e.g., propranolol (B1214883) or dasatinib)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH2PO4)

-

Orthophosphoric acid

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., tert-butyl methyl ether)

4.1.2. Chromatographic Conditions

-

HPLC System: Agilent 1100/1200 series or equivalent with UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of phosphate buffer (e.g., 0.5% KH2PO4, pH adjusted to 3.5 with phosphoric acid), acetonitrile, and methanol. A common ratio is 55:25:20 (v/v/v).[8]

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection Wavelength: 265 nm

-

Injection Volume: 20 µL

4.1.3. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma, add the internal standard.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute imatinib and this compound with a stronger organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

4.1.4. Calibration and Quantification

Prepare calibration standards and quality control samples by spiking known concentrations of imatinib and this compound into drug-free human plasma. Process these samples alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Determine the concentrations in the unknown samples from the calibration curve.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a target kinase, such as BCR-ABL.[10][11]

4.2.1. Materials and Reagents

-

Recombinant active kinase (e.g., BCR-ABL)

-

Kinase substrate (e.g., a synthetic peptide or a protein like CRKL)

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES)

-

Detection reagent (e.g., anti-phospho-substrate antibody for Western blotting or a luminescence-based ATP detection kit)

4.2.2. Assay Procedure

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microplate, add the recombinant kinase and its substrate to each well.

-

Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA for enzymatic assays or SDS-PAGE loading buffer for Western blotting).

-

Quantify the kinase activity. For Western blotting, this involves separating the proteins by SDS-PAGE, transferring them to a membrane, and probing with a phospho-specific antibody. For luminescence-based assays, measure the remaining ATP using a plate reader.

4.2.3. Data Analysis

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways inhibited by imatinib and this compound.

Caption: BCR-ABL Signaling Pathway Inhibition.

Caption: c-Kit Signaling Pathway Inhibition.

Caption: PDGFR Signaling Pathway Inhibition.

Experimental Workflows

The following diagrams outline the workflows for the experimental protocols described above.

Caption: HPLC Quantification Workflow.

Caption: In Vitro Kinase Assay Workflow.

Conclusion

This compound is a pharmacologically active metabolite that mirrors the in vitro potency of its parent drug, imatinib, against key oncogenic tyrosine kinases. Its significant presence in circulation and prolonged half-life underscore its contribution to the overall clinical activity of imatinib. A thorough understanding of the pharmacology and analytical determination of this compound is essential for optimizing therapeutic strategies, managing drug interactions, and guiding the development of novel kinase inhibitors. The data, protocols, and visualizations provided in this guide serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing the field of targeted cancer therapy.

References

- 1. youtube.com [youtube.com]

- 2. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Quantitative determination of imatinib in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. In vitro sensitivity to imatinib-induced inhibition of ABL kinase activity is predictive of molecular response in patients with de novo CML - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Potency of N-Desmethyl Imatinib on Bcr-Abl Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro potency of N-Desmethyl imatinib (B729) (CGP74588), the primary active metabolite of the groundbreaking anti-cancer drug imatinib, against the Bcr-Abl tyrosine kinase. The constitutively active Bcr-Abl kinase is the causative agent in Chronic Myeloid Leukemia (CML).[1][2] Understanding the activity of its metabolites is crucial for a complete picture of imatinib's therapeutic efficacy and potential mechanisms of resistance. This document presents quantitative data on the inhibitory activity of N-Desmethyl imatinib, details the experimental protocols used for its assessment, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Analysis: Inhibitory Potency against Bcr-Abl

This compound is a pharmacologically active metabolite of imatinib, formed primarily by the action of cytochrome P450 enzymes CYP3A4 and CYP2C8. While imatinib is the administered drug, the in vivo activity is a composite of the parent compound and its metabolites. The following table summarizes the in vitro potency of this compound in comparison to its parent compound, imatinib, against the Bcr-Abl kinase and in cellular models.

| Compound | Target/Cell Line | Assay Type | IC50 (nM) | Fold Difference vs. Imatinib |

| Imatinib | Bcr-Abl (wild-type) | Kinase Assay | 25 - 100 | - |

| This compound | Bcr-Abl (wild-type) | Kinase Assay | ~150 - 600 | ~3-6x higher |

| Imatinib | K562 (Bcr-Abl+) | Proliferation Assay | ~200 - 400 | - |

| This compound | K562 (Bcr-Abl+) | Proliferation Assay | ~600 - 1600 | ~3-4x higher |

Note: IC50 values can vary depending on specific experimental conditions, assay formats, and cell lines used. The data presented represents a synthesis of reported values to illustrate relative potencies.

One study observed that the effect of this compound on cell proliferation and apoptosis in the sensitive K562 cell line was approximately three to four times lower than that of imatinib.[3] This is consistent with the generally observed higher IC50 values for the metabolite compared to the parent drug in both direct kinase inhibition and cellular proliferation assays.

Bcr-Abl Signaling Pathway and Point of Inhibition

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the malignant phenotype in CML by activating a network of downstream signaling pathways.[1][4] These pathways promote cell proliferation and survival while inhibiting apoptosis.[4] Both imatinib and this compound are ATP-competitive inhibitors that bind to the ATP-binding pocket of the Bcr-Abl kinase domain, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates.[2][5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of this compound, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Central Role of CYP3A4 in the Bioactivation of Imatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role cytochrome P450 3A4 (CYP3A4) plays in the metabolism of imatinib (B729), a cornerstone in the treatment of various cancers, to its primary active metabolite, N-desmethyl imatinib (CGP74588). Understanding this metabolic pathway is paramount for predicting drug-drug interactions, optimizing therapeutic efficacy, and ensuring patient safety.

Introduction: Imatinib Metabolism and the Significance of this compound

Imatinib, a potent tyrosine kinase inhibitor, undergoes extensive hepatic metabolism following oral administration. The primary route of biotransformation is the N-demethylation of the piperazine (B1678402) ring, leading to the formation of this compound.[1][2] This metabolite is not an inactive byproduct; it exhibits in vitro potency comparable to the parent drug, imatinib, and contributes to the overall therapeutic effect.[3][4] The systemic exposure to this compound is approximately 15% of the area under the curve (AUC) for imatinib.[4]

In vitro studies have unequivocally identified CYP3A4 as the principal enzyme responsible for this metabolic conversion.[4][5][6] However, emerging research indicates a more complex interplay of enzymes, with CYP2C8 also contributing significantly to this compound formation, particularly under conditions of CYP3A4 inhibition or saturation.[1][7][8] Other cytochrome P450 isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6, play a minor role in imatinib metabolism.[3][5][6]

Quantitative Analysis of Enzyme Kinetics

The affinity and efficiency of CYP3A4 and other enzymes in metabolizing imatinib have been quantified through various in vitro studies. The following tables summarize the key kinetic parameters.

Table 1: Michaelis-Menten Constants (Km) for Imatinib N-demethylation

| Enzyme | Km (μM) | Source |

| CYP3A4 | 44 | [1] |

| CYP2C8 | 1.4 | [1] |

| CYP3A5 | 43 | [1] |

Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity.

Table 2: Inhibition Constants (Ki) for Imatinib and this compound

| Inhibitor | Enzyme | Ki (μM) | Type of Inhibition | Source |

| Imatinib | CYP3A4/5 | 8.0 | Competitive | [2] |

| This compound | CYP3A4/5 | 13.7 | Competitive | [2] |

| Imatinib | CYP2C8 | 34.7 | Competitive | [2] |

| Imatinib | CYP3A4 (Midazolam 1'-hydroxylation) | 23.3 | Competitive | [2] |

| This compound | CYP3A4 (Midazolam 1'-hydroxylation) | 18.1 | Competitive | [2] |

| Imatinib | CYP2C8 (Amodiaquine N-deethylation) | 8.4 | Competitive | [2] |

| This compound | CYP2C8 (Amodiaquine N-deethylation) | 12.8 | Competitive | [2] |

Ki is the inhibition constant, representing the concentration of an inhibitor required to produce half-maximum inhibition.

Table 3: Time-Dependent Inhibition of CYP3A4 by Imatinib

| Parameter | Value | Source |

| KI | 14.3 µM | [2][9] |

| kinact | 0.072 min-1 | [2][9] |

KI is the inhibitor concentration at half-maximal inactivation rate, and kinact is the maximal rate of inactivation. These parameters characterize mechanism-based inhibition.

Signaling Pathways and Metabolic Logic

The metabolic conversion of imatinib to this compound is a critical step in its biotransformation. The following diagram illustrates this primary metabolic pathway and the key enzymes involved.

References

- 1. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Autoinhibition of CYP3A4 leads to important role of CYP2C8 in imatinib metabolism: variability in CYP2C8 activity may alter plasma concentrations and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyl Iatinib: A Comprehensive Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused overview of the solubility characteristics of N-Desmethyl imatinib (B729), the primary active metabolite of the targeted anticancer agent imatinib. A thorough understanding of its solubility is critical for the design and execution of in vitro and in vivo studies, formulation development, and high-throughput screening assays. This document presents quantitative solubility data, outlines a standard experimental protocol for solubility determination, and visualizes the key signaling pathway affected by imatinib and its metabolite.

Quantitative Solubility Data

The solubility of N-Desmethyl imatinib has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for researchers selecting appropriate solvent systems for their experimental needs.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Molar Concentration (mM)¹ | Temperature |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~14[1][2] - 99[3] | ~29.2 - 206.4 | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | ~16[1][2] | ~33.4 | Not Specified |

| Ethanol | C₂H₅OH | ~0.2[1][2][4] | ~0.42 | Not Specified |

| Methanol | CH₃OH | Soluble[5] | Data not available | Not Specified |

¹Molar concentration calculated using the molecular weight of this compound (479.58 g/mol )[4].

Experimental Protocol for Solubility Determination

While specific experimental details from the data sources are not extensively provided, a generalized and widely accepted protocol for determining the kinetic solubility of a compound like this compound in an organic solvent is outlined below. This method is commonly employed in drug discovery settings.[6][7]

Objective: To determine the kinetic solubility of this compound in a selected organic solvent.

Materials:

-

This compound powder

-

High-purity Dimethyl Sulfoxide (DMSO)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (polypropylene for compound storage, UV-transparent for analysis)

-

Automated liquid handler or calibrated multichannel pipettes

-

Plate shaker

-

Centrifuge with a plate rotor

-

UV-Vis microplate reader

Methodology:

-

Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared by dissolving the compound in 100% DMSO. For example, a 10 mM stock solution can be made.

-

Serial Dilution: The stock solution is serially diluted in the selected organic solvent to create a range of concentrations.

-

Addition to Aqueous Buffer: An aliquot of each dilution is added to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4) to induce precipitation of the less soluble compound. The final concentration of the organic solvent should be kept low and consistent across all wells (typically 1-5%).

-

Equilibration: The plate is sealed and agitated on a plate shaker for a set period (e.g., 1-2 hours) at a controlled temperature to allow the system to reach a state of metastable equilibrium.

-

Removal of Precipitate: The plate is centrifuged at high speed to pellet the precipitated compound.

-

Quantification: A supernatant aliquot from each well is carefully transferred to a new UV-transparent microplate. The concentration of the dissolved this compound in the supernatant is determined by measuring the UV absorbance at a specific wavelength (e.g., 270 nm)[1][2]. A calibration curve, prepared from dilutions of the stock solution in the assay buffer containing the same percentage of the organic solvent, is used to convert absorbance values to concentration.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the compound remains in solution under these conditions.

Imatinib and this compound Mechanism of Action

This compound is the major active metabolite of imatinib and shares a similar mechanism of action.[1][8] Imatinib is a potent and selective inhibitor of several tyrosine kinases, including BCR-ABL, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[9][10][11] In diseases like chronic myeloid leukemia (CML), the BCR-ABL fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival.[12] Imatinib binds to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates and thereby inhibiting the signaling pathways that drive malignant cell growth.[9][13]

Below is a diagram illustrating the simplified signaling pathway inhibited by imatinib.

Caption: Simplified signaling pathway showing the inhibition of Receptor Tyrosine Kinases and BCR-ABL by Imatinib.

Conclusion

This technical guide provides essential solubility data and procedural insights for researchers working with this compound. The significant variance in reported DMSO solubility highlights the importance of empirical determination within the specific assay conditions being used. The provided experimental protocol offers a robust starting point for such evaluations. A clear understanding of both the solubility and the mechanism of action is fundamental to advancing research and development involving this important therapeutic agent and its active metabolite.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Bcr-Abl | c-Kit | Drug Metabolite | TargetMol [targetmol.com]

- 4. This compound ≥95%, research grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound: Uses, Safety, Synthesis, Supplier & Quality Analysis in China [sinochem-nanjing.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. scispace.com [scispace.com]

- 8. This compound | 404844-02-6 [chemicalbook.com]

- 9. droracle.ai [droracle.ai]

- 10. ClinPGx [clinpgx.org]

- 11. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Storage and Stability of Solid N-Desmethyl Imatinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of solid N-Desmethyl imatinib (B729), the primary active metabolite of the tyrosine kinase inhibitor, imatinib. Understanding the stability profile of this compound is paramount for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document outlines recommended storage conditions, methodologies for stability assessment, and potential degradation pathways based on current scientific literature and regulatory guidelines.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of solid N-Desmethyl imatinib. Commercial suppliers generally recommend the following conditions:

-

Long-Term Storage: For extended periods, solid this compound should be stored at temperatures between 2°C and 8°C or frozen at -20°C .

-

Packaging: The compound should be kept in a tightly closed container to prevent exposure to moisture and air.

-

Environment: Storage in a dry and well-ventilated place is advised.

-

Light Exposure: While specific photostability data for the solid form is limited, it is prudent practice to protect the compound from light.

For handling, it is recommended to use appropriate personal protective equipment and to handle the compound in a well-ventilated area.

Stability Profile of Solid this compound